3,6-Phenanthrenediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

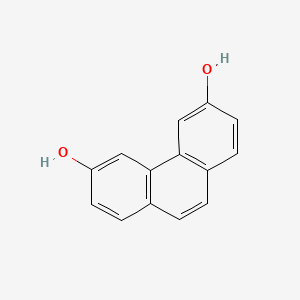

3,6-Phenanthrenediol is an aromatic organic compound with a chemical formula of C14H10O2. It is a type of phenanthrenoid, which are chemical compounds formed with a phenanthrene backbone . These compounds occur naturally in plants, although they can also be synthesized .

Synthesis Analysis

The synthesis of phenanthrenes involves the use of UV irradiation, where stilbene and its derivatives undergo intramolecular cyclization to form dihydrophenanthrenes . A study on the synthesis of [n]Cyclo-3,6-phenanthrenylenes revealed that these compounds were obtained from one-pot macrocyclization of dibromophenanthrene .Molecular Structure Analysis

The molecular formula of 3,6-Phenanthrenediol is C14H10O2. The molecular weight is 210.232. The IUPAC Standard InChIKey is ODUSUXJNDWKJKH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Cell Proliferation

A compound, 9,10-dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol, was isolated from the roots of Stemona tuberosa Lour. This compound, along with two other compounds, showed significant increases in cell proliferation in the mouse fibroblast NIH3T3, compared to δ-tocopherol . This suggests that 3,6-Phenanthrenediol could have potential applications in wound healing .

Electroluminescence Properties

3,6-Phenanthrenediol has been used in the synthesis of deep-blue fluorescent 9,10-bis (4-tert-butylphenyl)phenanthrenes. These compounds were used as the host for doped blue fluorescent devices, one of which showed an excellent external quantum efficiency of 7.7% and current efficiency of 9.8 cd A −1 with low efficiency roll-off, deep-blue color coordinates (0.14, 0.14) and long operational lifetime . This suggests that 3,6-Phenanthrenediol could be used in the development of efficient and durable blue fluorescent devices .

Mecanismo De Acción

Target of Action

3,6-Phenanthrenediol is a phenanthrenoid, a class of chemical compounds formed with a phenanthrene backbone . These compounds occur naturally in plants and are known to interact with various biological targets.

Mode of Action

For instance, some phytochemicals, such as phenanthrene and phenolic compounds, disrupt the cytoplasmic membrane, comparable to the mode of action of classical antibiotics .

Biochemical Pathways

Phenanthrenoids are involved in several biochemical pathways. For example, cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase is an enzyme that uses (+)-cis-3,4-dihydrophenanthrene-3,4-diol and NAD+ to produce phenanthrene-3,4-diol, NADH, and H+. This enzyme participates in naphthalene and anthracene degradation . .

Pharmacokinetics

It’s known that phenanthrenoids can be metabolized in organisms like mice .

Result of Action

Phenanthrenoids have been reported to show cytotoxic activity against human cancer cells .

Action Environment

The action, efficacy, and stability of 3,6-Phenanthrenediol can be influenced by various environmental factors. For instance, phenanthrenoids are considered xenobiotics, compounds that are foreign to a living organism . As such, their action can be influenced by factors such as the presence of other xenobiotics, the organism’s metabolic state, and the specific environmental conditions.

Propiedades

IUPAC Name |

phenanthrene-3,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETVJOBTVPUWMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C3=C1C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)

![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)

![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)

![(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2387916.png)

![3-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2387918.png)